molecular formula C22H25NO2 B5624571 3,3-diphenyl-1-[(2S)-tetrahydrofuran-2-ylcarbonyl]piperidine

3,3-diphenyl-1-[(2S)-tetrahydrofuran-2-ylcarbonyl]piperidine

Cat. No. B5624571
M. Wt: 335.4 g/mol
InChI Key: QZFGWBKAKVNIKF-FQEVSTJZSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3,3-diphenyl-1-[(2S)-tetrahydrofuran-2-ylcarbonyl]piperidine involves various strategies, including condensation reactions and the use of catalysts to achieve specific configurations and substituents. Studies have demonstrated the synthesis of complex piperidine derivatives using different starting materials and reaction conditions, aiming to achieve precise molecular architectures and functionalities (Wang, Zhu, & Ma, 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is often characterized using techniques such as X-ray diffraction. These studies reveal the crystalline structures, conformations, and geometries around specific atoms, providing insights into the compound's stereochemistry and molecular interactions. For example, compounds exhibiting chair conformations of the piperidine ring and distorted tetrahedral geometries around sulfur atoms have been reported (Naveen et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of this compound derivatives involves interactions with various reagents and conditions, leading to the formation of new bonds and functional groups. Studies on related compounds highlight the versatility of piperidine derivatives in undergoing reactions that expand their functional capabilities and potential applications (Urushima, Sakamoto, Ishikawa, & Hayashi, 2010).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structures, are critical for understanding their behavior in different environments and applications. Research has shown that the physical characteristics can be significantly influenced by the molecular structure and substituents present in the compound (Aridoss, Sundaramoorthy, Velmurugan, Park, & Jeong, 2010).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards acids and bases, and the ability to participate in specific chemical reactions, are fundamental aspects studied to understand the compound's applications and interactions. The analysis of related compounds provides insights into their chemical behavior and potential as intermediates in synthetic routes (Mary, Varghese, Panicker, Girisha, Sagar, Yathirajan, Al‐Saadi, & Alsenoy, 2015).

Mechanism of Action

The mechanism of action of Piperine, a true alkaloid having piperidine moiety, is still not totally clear . It shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .

Safety and Hazards

The safety data sheet for Piperidine indicates that it is highly flammable and harmful if swallowed . It is toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Future Directions

Piperidine and its derivatives continue to be a significant area of research in the field of drug discovery . The development of new synthesis methods and the exploration of their various therapeutic applications are ongoing .

properties

IUPAC Name

(3,3-diphenylpiperidin-1-yl)-[(2S)-oxolan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2/c24-21(20-13-7-16-25-20)23-15-8-14-22(17-23,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-6,9-12,20H,7-8,13-17H2/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFGWBKAKVNIKF-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCCC(C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](OC1)C(=O)N2CCCC(C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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